molecular formula C15H13ClO B1324047 4-Chloro-2'-ethylbenzophenone CAS No. 951884-76-7

4-Chloro-2'-ethylbenzophenone

Cat. No. B1324047
CAS RN: 951884-76-7
M. Wt: 244.71 g/mol
InChI Key: JMTVNRGQEAYCKL-UHFFFAOYSA-N
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Description

4-Chloro-2'-ethylbenzophenone (CEBP) is a chemical compound that belongs to the family of benzophenones. It is widely used in the field of scientific research due to its unique properties and applications.

Scientific Research Applications

Spectroscopic Analysis

4-Chloro-2’-ethylbenzophenone has been used in absorption and excited state spectroscopic experiments to study the vibrational fine structure for the n-pi* and pi-pi* transitions. These studies are crucial for understanding the electronic properties of the compound and can be applied in various fields such as materials science and chemical engineering .

Photochemistry

This compound’s ability to form radicals under ultraviolet radiation opens up a range of photochemical applications. It can be used to study the transformation into benzopinacols, which are important in synthesizing certain organic compounds .

Solvent Effects on UV Absorption

Research has been conducted on how different solvents affect the UV absorbance of ketones like 4-Chloro-2’-ethylbenzophenone. This is significant for understanding solvent interactions with nonbonding electrons, which is valuable in fields like analytical chemistry .

Mechanism of Action

Target of Action

4-Chloro-2’-ethylbenzophenone is a synthetic compound that has been studied for its photophysical properties It is known that the compound interacts with light, particularly uv light, which suggests that its targets could be biological molecules that are sensitive to light, such as certain proteins or dna structures .

Mode of Action

The mode of action of 4-Chloro-2’-ethylbenzophenone is primarily through its interaction with light. Absorption and excited state spectroscopic experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions . This suggests that the compound may undergo electronic transitions when exposed to light, leading to changes in its molecular structure that could potentially interact with its targets .

Biochemical Pathways

For instance, it could potentially influence phototransduction pathways in the eye or skin, or it could interact with photosensitive proteins in various organisms .

Result of Action

Given its photoreactive properties, it is plausible that it could cause changes at the molecular level when exposed to light, potentially leading to various cellular effects .

Action Environment

The action of 4-Chloro-2’-ethylbenzophenone is likely influenced by environmental factors such as light exposure and temperature, given its photoreactive nature . For instance, its efficacy could be enhanced in environments with high UV light exposure. Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .

properties

IUPAC Name

(4-chlorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTVNRGQEAYCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273437
Record name (4-Chlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2'-ethylbenzophenone

CAS RN

951884-76-7
Record name (4-Chlorophenyl)(2-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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